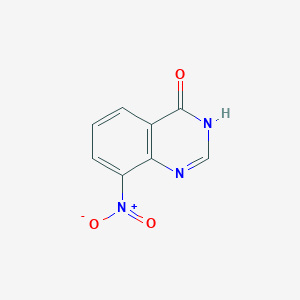
8-硝基喹唑啉-4-醇
描述
8-Nitroquinazolin-4-ol (8-NQO) is an organic compound with a molecular weight of 184.16 g/mol. It is a nitro-aromatic heterocyclic compound with a quinazolinone ring system and a nitro group attached to the 8-position of the quinazolinone ring. 8-NQO is a yellow-orange solid that is soluble in water and organic solvents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 8-NQO is also a potent inhibitor of the cytochrome P450 enzymes and is used in scientific research to study the role of these enzymes in physiological and biochemical processes.
科学研究应用
抗肿瘤应用
新型5-取代-4-羟基-8-硝基喹唑啉的合成和生物活性已显示出靶向EGFR和ErbB-2相关致癌信号的希望,表明在抗肿瘤应用中具有潜力。这些化合物已证明具有抑制过表达EGFR和ErbB-2的人类肿瘤细胞系生长的能力,为癌症治疗研究提供了一个潜在途径(Yi Jin等人,2005年)。
抗癌药的合成
一项研究探索了4-苯胺基-6-硝基喹唑啉的微波加速合成,导致了微管不稳定剂和细胞凋亡诱导剂Azixa™的有效合成。这展示了8-硝基喹唑啉-4-醇衍生物在合成潜在抗癌药物中的作用(Alicia Foucourt等人,2010年)。
抗菌特性
对新型8-硝基氟喹诺酮衍生物的合成和抗菌特性的研究突出了8-硝基喹唑啉-4-醇在开发抗菌剂中的应用。其中一些化合物对革兰氏阳性和革兰氏阴性菌株表现出显着的活性,表明它们在解决细菌感染方面的潜力(Y. Al-Hiari等人,2007年)。
抗菌和抗阿尔茨海默氏症药物
一项讨论新型抗菌8-羟基喹啉类药物的研究表明了8-硝基喹唑啉-4-醇衍生物在治疗微生物感染中的潜力。该研究突出了8-羟基喹啉核在开发新型抗菌和抗阿尔茨海默氏症药物中的重要性(A. R. Joaquim等人,2021年)。
抗血管生成特性
已将包括硝基罗林衍生物在内的取代的氧杂蒽类确定为新的抗血管生成剂。该研究深入了解了这些化合物在内皮细胞中的抗增殖活性,这对于血管生成抑制至关重要,血管生成抑制是癌症治疗的关键因素(S. Bhat等人,2012年)。
抗利什曼原虫活性
已合成4-芳基氨基-6-硝基喹唑啉并评估了它们对被忽视的疾病利什曼病的活性。几种衍生物表现出优异的抗利什曼原虫活性,比标准药物喷他脒更活跃。这表明8-硝基喹唑啉-4-醇衍生物在治疗利什曼病中的潜力(S. Saad等人,2016年)。
缓蚀
8-羟基喹啉衍生物作为盐酸中低碳钢的缓蚀剂的研究突出了另一个应用。这些化合物已证明具有显着的抑制性能,表明它们在保护金属免受腐蚀方面的效用(M. Rbaa等人,2019年)。
安全和危害
作用机制
Target of Action
Quinazoline derivatives, a class of compounds to which 8-nitroquinazolin-4-ol belongs, have been reported to exhibit a broad range of medicinal activities .
Mode of Action
Quinazoline derivatives have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
生化分析
Biochemical Properties
8-Nitroquinazolin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in cellular metabolism and signaling pathways. For instance, 8-Nitroquinazolin-4-ol can inhibit certain kinases, thereby affecting phosphorylation processes essential for cell signaling . Additionally, it has been shown to bind to specific proteins, altering their conformation and activity . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of 8-Nitroquinazolin-4-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Nitroquinazolin-4-ol has been found to inhibit the mitotic progression of tumor cells by targeting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. Furthermore, the compound can affect gene expression by modulating transcription factors and other regulatory proteins. These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 8-Nitroquinazolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, 8-Nitroquinazolin-4-ol can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of 8-Nitroquinazolin-4-ol in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in dry environments at 2-8°C . Over time, 8-Nitroquinazolin-4-ol may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to cause sustained inhibition of cellular processes, such as cell proliferation and gene expression . These temporal effects are essential for determining the compound’s suitability for various applications.
Dosage Effects in Animal Models
The effects of 8-Nitroquinazolin-4-ol vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
8-Nitroquinazolin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage . Understanding the metabolic pathways of 8-Nitroquinazolin-4-ol is crucial for predicting its pharmacokinetics and potential toxicity.
Transport and Distribution
The transport and distribution of 8-Nitroquinazolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 8-Nitroquinazolin-4-ol can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 8-Nitroquinazolin-4-ol plays a critical role in its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct 8-Nitroquinazolin-4-ol to specific organelles . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
8-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-6(11(13)14)7(5)9-4-10-8/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQXFFMBXNHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279946 | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53638-54-3 | |
| Record name | 53638-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14717 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-nitroquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid](/img/structure/B3029039.png)
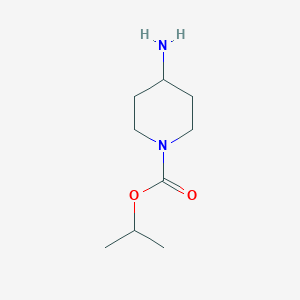

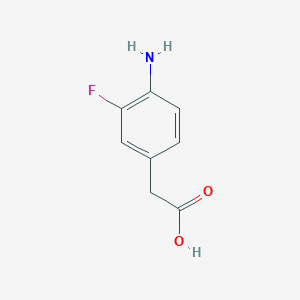
![[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029044.png)


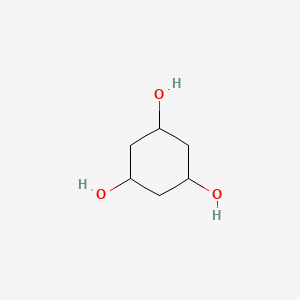


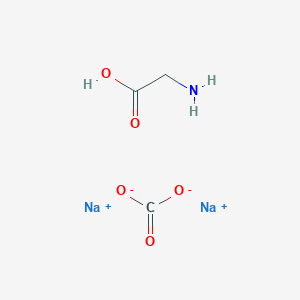
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

